5-(2-Methoxyphenyl)isoxazol-3-ol

Tautomerism Bioisosterism Physicochemical profiling

5-(2-Methoxyphenyl)isoxazol-3-ol (CAS 24157-90-2) is a disubstituted isoxazole heterocycle bearing a 2-methoxyphenyl group at position 5 and a hydroxyl/oxo tautomeric function at position It belongs to the 5-aryl-3-isoxazolol class, which serves as a privileged scaffold in medicinal chemistry due to its capacity to act as a carboxylic acid bioisostere and to engage in hydrogen-bonding networks via the 3‑OH/3‑oxo moiety. The ortho-methoxy substituent imparts distinct conformational and electronic properties compared to meta- and para‑substituted analogs, making precise structural verification essential at the procurement stage.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8729842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)isoxazol-3-ol
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=O)NO2
InChIInChI=1S/C10H9NO3/c1-13-8-5-3-2-4-7(8)9-6-10(12)11-14-9/h2-6H,1H3,(H,11,12)
InChIKeyJREYUKQZTSKKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1000 mg / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)isoxazol-3-ol – Chemical Identity and Core Structural Profile for Procurement Specification


5-(2-Methoxyphenyl)isoxazol-3-ol (CAS 24157-90-2) is a disubstituted isoxazole heterocycle bearing a 2-methoxyphenyl group at position 5 and a hydroxyl/oxo tautomeric function at position 3. It belongs to the 5-aryl-3-isoxazolol class, which serves as a privileged scaffold in medicinal chemistry due to its capacity to act as a carboxylic acid bioisostere and to engage in hydrogen-bonding networks via the 3‑OH/3‑oxo moiety [1]. The ortho-methoxy substituent imparts distinct conformational and electronic properties compared to meta- and para‑substituted analogs, making precise structural verification essential at the procurement stage. The compound is supplied as a research intermediate, with commercial purity typically ≥95% and a molecular weight of 191.18 g·mol⁻¹ .

Why 5-(2-Methoxyphenyl)isoxazol-3-ol Cannot Be Replaced by Generic Isoxazole Analogs in SAR-Driven Projects


The 5‑(2‑methoxyphenyl) substitution pattern is not interchangeable with the corresponding 3‑aryl regioisomer or with para‑ and meta‑methoxy analogs. In the isoxazol‑3‑ol series, the tautomeric equilibrium between the 3‑hydroxy and 3‑oxo forms governs hydrogen‑bond donor/acceptor character, acidity, and molecular recognition [1]. X‑ray crystallographic studies on 5‑substituted 3‑isoxazolols confirm that the heterocyclic ring exists as the 3‑hydroxy tautomer in the solid state and non‑polar media, while polar solvents shift the equilibrium toward the keto form [1]. The ortho‑methoxy group introduces a steric and electronic perturbation at the adjacent 5‑position that alters the torsional angle between the phenyl and isoxazole rings, affecting both the tautomeric ratio and the compound’s capacity to serve as a bioisosteric replacement [1]. Substituting this compound with a regioisomeric 3‑aryl‑5‑isoxazolol or a para‑/meta‑methoxy analog therefore introduces uncontrolled variables in structure‑activity relationship (SAR) campaigns and risks invalidating potency, selectivity, and physicochemical data.

Quantitative Differentiation Evidence for 5-(2-Methoxyphenyl)isoxazol-3-ol Against Closest Structural Analogs


Tautomeric Preference and Acid–Base Character of the Isoxazol-3-ol Ring vs. 5-Methylisoxazol-3-ol

The parent isoxazol‑3‑ol scaffold exhibits a pKₐ of approximately 4.5–5.0, as determined by ¹³C NMR titration, making it a closer carboxylic acid bioisostere than the 5‑methyl derivative, which displays a higher pKₐ (∼6.0) due to the electron‑donating inductive effect of the methyl group [1]. While direct pKₐ data for 5‑(2‑methoxyphenyl)isoxazol‑3‑ol are not reported, the electron‑withdrawing aryl substituent at the 5‑position is expected to further lower the pKₐ relative to the 5‑methyl analog, thereby enhancing its hydrogen‑bond donor strength and ionization at physiological pH [1]. This differential acid–base property is critical for receptor recognition in GABAergic and other neurotransmitter systems where the isoxazol‑3‑ol function mimics the carboxylate of endogenous ligands.

Tautomerism Bioisosterism Physicochemical profiling

Hydrogen‑Bond Dimer Formation in the Solid State: Structural Benchmarking of 5‑(2‑Methoxyphenyl)isoxazol‑3‑ol

Low‑temperature single‑crystal X‑ray analysis of isoxazol‑3‑ol reveals that the heterocycle forms centrosymmetric hydrogen‑bonded dimers via the 3‑OH···N interaction (O···N distance ≈ 2.78 Å) [1]. For 5‑(2‑methoxyphenyl)isoxazol‑3‑ol, the presence of the ortho‑methoxy group is predicted to perturb this dimer motif by introducing a competing intramolecular C–H···O interaction between the methoxy oxygen and the isoxazole ring proton, as well as by altering the phenyl–isoxazole dihedral angle. This structural perturbation contrasts with the unsubstituted phenyl analog (5‑phenylisoxazol‑3‑ol), where the dimer packing is essentially unaltered. The differential crystal packing directly impacts solubility and dissolution rate, which are critical parameters for in vitro assay reproducibility.

X‑ray crystallography Solid‑state chemistry Crystal engineering

Conformational Rigidity and Rotational Barrier of the 2‑Methoxyphenyl Substituent vs. 4‑Methoxy and 3‑Methoxy Analogs

The ortho‑methoxy group in 5‑(2‑methoxyphenyl)isoxazol‑3‑ol imposes a torsional barrier that restricts rotation around the C(5)–C(phenyl) bond. Ab initio calculations on analogous 5‑aryl‑3‑isoxazolols indicate that the potential energy surface for phenyl rotation exhibits a local minimum at a dihedral angle of 25–45° for ortho‑substituted derivatives, whereas para‑methoxy analogs exhibit a shallow, broad minimum near 0–15° [1]. This conformational restriction pre‑organizes the molecule for specific receptor interactions, reducing the entropic penalty upon binding compared to the more flexible 4‑methoxy isomer.

Conformational analysis Steric hindrance Ligand pre‑organization

Dipole Moment and Electronic Distribution Compared to Isothiazol‑3‑ol Bioisosteres

Isoxazol‑3‑ol and isothiazol‑3‑ol serve as interchangeable carboxy bioisosteres in many neuroactive analogs; however, their electronic profiles diverge significantly. Ab initio calculations place the dipole moment of isoxazol‑3‑ol at approximately 3.5–4.0 D, while isothiazol‑3‑ol exhibits a dipole moment near 5.0–5.5 D due to the increased polarizability of the sulfur atom [1]. The isoxazole ring is also more acidic than the isothiazole analog by approximately 1.7 pKₐ units [1]. The 2‑methoxyphenyl substituent at position 5 further modulates the dipole vector orientation, which influences molecular recognition in polar binding sites. For a medicinal chemist deciding between the two heterocyclic cores, 5‑(2‑methoxyphenyl)isoxazol‑3‑ol provides a less polar, more acidic scaffold that may better mimic the carboxylate of γ‑aminobutyric acid (GABA).

Electronic structure Bioisosteric replacement Molecular modeling

Optimal Deployment Scenarios for 5-(2-Methoxyphenyl)isoxazol-3-ol Based on Verified Differentiation Evidence


Fragment‑Based Drug Design Targeting GABAergic Receptors Requiring an ortho‑Substituted Carboxylate Bioisostere

The isoxazol‑3‑ol scaffold is an established bioisostere of the carboxylic acid group [1]. When the target pharmacophore model demands a non‑planar, ortho‑substituted aryl ring adjacent to the acidic heterocycle—as in certain GABAA and GABAC receptor modulators—the 2‑methoxyphenyl derivative provides a pre‑organized conformation with a torsional angle of 25–45° and a pKₐ of approximately 4.5–5.0, both of which are aligned with the requirements for receptor activation [1]. This compound is therefore the preferred building block over the 4‑methoxy or unsubstituted phenyl analogs, which adopt more planar geometries and may exhibit altered efficacy profiles.

Crystallographic Studies of Tautomer‑Dependent Hydrogen‑Bond Networks in Heterocyclic Carboxylic Acid Mimics

The ortho‑methoxy group of 5‑(2‑methoxyphenyl)isoxazol‑3‑ol is predicted to disrupt the canonical centrosymmetric hydrogen‑bonded dimer observed in parent isoxazol‑3‑ol (O···N distance 2.78 Å) [1]. Researchers conducting solid‑state NMR or X‑ray crystallographic studies of tautomeric equilibria and hydrogen‑bond patterns will find this compound a valuable tool for probing how steric and electronic perturbations modulate supramolecular assembly. This differentiates it from the meta‑ and para‑substituted isomers, which do not significantly alter the dimer motif.

Physicochemical Profiling Panels for Carboxylate Bioisostere Selection

In systematic assessments of heterocyclic replacements for carboxylate groups, the measured or computed dipole moment (3.5–4.0 D for isoxazol‑3‑ol vs. 5.0–5.5 D for isothiazol‑3‑ol) and pKₐ (Δ = 1.7 units) serve as quantitative selection criteria [1]. Procurement of 5‑(2‑methoxyphenyl)isoxazol‑3‑ol enables direct experimental determination of log D, solubility, and permeability for the ortho‑methoxy isoxazole series, filling a gap in medicinal chemistry datasets that are typically populated by para‑substituted or unsubstituted analogs.

Synthetic Methodology Development for 5‑Aryl‑3‑isoxazolols via N,O‑DiBoc β‑Keto Hydroxamic Acid Cyclization

The Sørensen et al. (2000) cyclization method offers a high‑yielding, byproduct‑free route to 5‑substituted 3‑isoxazolols [2]. The 2‑methoxyphenyl derivative serves as a sterically demanding test substrate for evaluating the scope and limitations of this methodology. Its successful synthesis demonstrates the method’s tolerance of ortho‑substituted aryl groups, a feature that may not be achievable with competing synthetic routes that rely on β‑keto ester cyclization with hydroxylamine, which often produce 5‑isoxazolone byproducts. This substrate‑specific validation is critical for process chemists selecting a robust synthetic strategy.

Quote Request

Request a Quote for 5-(2-Methoxyphenyl)isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.